molecular formula C12H10N2O2 B052394 3-Methyl-2-(4-nitrophenyl)pyridine CAS No. 113120-13-1

3-Methyl-2-(4-nitrophenyl)pyridine

Cat. No. B052394
M. Wt: 214.22 g/mol
InChI Key: TXBBGNHDQMTWFC-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-nitrophenyl)pyridine is a chemical compound with the molecular formula C12H10N2O2 . It is a member of the pyridine family, which are heterocyclic compounds that contain a nitrogen atom in a six-membered aromatic ring . The compound has a molecular weight of 214.22 g/mol .


Synthesis Analysis

The synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine and similar compounds often involves complex chemical reactions . For instance, one study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-(4-nitrophenyl)pyridine is characterized by a pyridine ring substituted with a methyl group at the 3-position and a 4-nitrophenyl group at the 2-position . The InChIKey of the compound is TXBBGNHDQMTWFC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Methyl-2-(4-nitrophenyl)pyridine has several computed properties, including a molecular weight of 214.22 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 214.074227566 g/mol, a monoisotopic mass of 214.074227566 g/mol, a topological polar surface area of 58.7 Ų, a heavy atom count of 16, and a complexity of 244 .

Scientific Research Applications

  • Kinetics and Mechanism of Reactions : The kinetics and mechanisms of reactions involving substituted pyridines, including those related to 4-nitrophenyl and dinitrophenyl derivatives, have been extensively studied. These studies provide insights into reaction pathways and the behavior of these compounds under different conditions (Castro, Aliaga, & Santos, 2004).

  • Anti-Anoxic Activity : Novel 4-(3-nitrophenyl)pyridine derivatives have been synthesized and tested for anti-anoxic activity, which is crucial in understanding their potential in treating conditions related to oxygen deprivation (Kuno, Sakai, Ohkubo, & Takasugi, 1993).

  • Molecular Structures and Bonding : Studies on the molecular structure of compounds like 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine and 3-(4-nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine provide valuable insights into their hydrogen-bonding patterns and molecular aggregation (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

  • Nonlinear Optics : Certain pyridine derivatives have been studied for their application in nonlinear optics, which is significant for developing materials with specialized light-interaction properties (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

  • Antiviral Properties : The synthesis and evaluation of certain 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs indicate potential antiviral properties, especially against the vaccinia virus (Shabunina et al., 2021).

  • Cerebral Vasodilators : Certain dihydropyridine derivatives, including those with a nitrophenyl group, have been explored as cerebral vasodilators, offering potential therapeutic applications in conditions affecting cerebral blood flow (Higuchi, Sasaki, & Sado, 1975).

  • Photophysical Properties : The photophysical properties of ReL(CO)3Cl complexes containing pyridylimidazo[1,5‐a]pyridine ligands have been studied, contributing to the understanding of their emissions and potential applications in fields like luminescence (Garino et al., 2008).

properties

IUPAC Name

3-methyl-2-(4-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9-3-2-8-13-12(9)10-4-6-11(7-5-10)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBBGNHDQMTWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346391
Record name 3-Methyl-2-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-nitrophenyl)pyridine

CAS RN

113120-13-1
Record name 3-Methyl-2-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hassan, AT Soldatenkov, EI Andreeva… - Pharmaceutical …, 1993 - Springer
Data are given in this communication on the preparation of new substituted nitrophenylpyridines and their fungicidal activity and on the activity of some di-and trialkylsubstituted …
Number of citations: 4 link.springer.com

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